N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide is an organic compound that belongs to the class of sulfonamides This compound features a phenyl ring substituted with a propionamide group and an isothiazolidine ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical transformations. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The phenyl and propionamide groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide
Uniqueness
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the propionamide group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-2-12(15)13-10-5-3-6-11(9-10)14-7-4-8-18(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNLDVYZMOLXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.